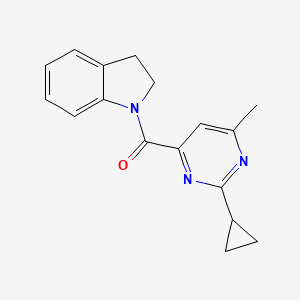

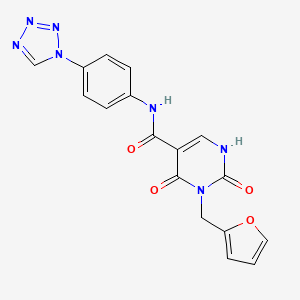

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. Pyrazoles have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Applications De Recherche Scientifique

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of nitropyrimidine with arylhydrazines in methanol at room temperature, yielding 4-nitro-3,5-diaminopyrazoles . Another approach involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines to produce 3,5-substituted pyrazole derivatives .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize green synthesis techniques, such as microwave-assisted synthesis and multicomponent reactions, to improve yield and reduce environmental impact . These methods are designed to be efficient, cost-effective, and scalable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . Reaction conditions vary depending on the desired product but often involve room temperature reactions in methanol or other solvents.

Major Products

The major products formed from these reactions include 3,5-substituted pyrazole derivatives and 4-nitro-3,5-diaminopyrazoles .

Mécanisme D'action

The mechanism of action of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating p27 levels and delaying the G0/G1 phase of the cell cycle . The compound’s effects are mediated through its interaction with various cellular proteins and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide include:

- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

- 4-nitro-3-(propan-2-yloxy)-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)aniline

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitro and carboxamide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Propriétés

IUPAC Name |

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVOHNXZRCGUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)

![N-(3-chloro-4-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2476976.png)

![rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis](/img/structure/B2476979.png)

![7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2476980.png)